molecular formula C9H12FNO B6263509 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine CAS No. 402832-76-2

2-(2-fluoro-4-methoxyphenyl)ethan-1-amine

Cat. No.: B6263509
CAS No.: 402832-76-2
M. Wt: 169.2
InChI Key:
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Description

2-(2-fluoro-4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FNO. It is a derivative of phenethylamine, featuring a fluorine atom and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-fluoro-4-methoxyphenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluoro-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity, thereby affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluoro-4-methoxyphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This configuration can result in distinct chemical and biological properties compared to its analogs. The presence of these substituents can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

402832-76-2

Molecular Formula

C9H12FNO

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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